Cas no 79802-71-4 (4-[1,2,2-Tris(4-cyanophenyl)ethenyl]benzonitrile)

4-[1,2,2-Tris(4-cyanophenyl)ethenyl]benzonitrile is a high-purity organic compound characterized by its multi-cyano-substituted aromatic structure. This molecule exhibits strong electron-withdrawing properties due to the presence of multiple nitrile groups, making it valuable in applications requiring high electron affinity, such as organic semiconductors or optoelectronic materials. Its rigid, conjugated framework enhances thermal and chemical stability, while the extended π-system contributes to potential luminescent properties. The compound is suitable for use in advanced material research, including organic light-emitting diodes (OLEDs) or photovoltaic devices, where precise molecular design is critical. Its well-defined structure allows for controlled functionalization, enabling tailored performance in specialized applications.
4-[1,2,2-Tris(4-cyanophenyl)ethenyl]benzonitrile structure
79802-71-4 structure
Product name:4-[1,2,2-Tris(4-cyanophenyl)ethenyl]benzonitrile
CAS No:79802-71-4
MF:C30H16N4
MW:432.47484588623
CID:4525152
PubChem ID:102492274

4-[1,2,2-Tris(4-cyanophenyl)ethenyl]benzonitrile Chemical and Physical Properties

Names and Identifiers

    • 4,4',4'',4'''-(Ethene-1,1,2,2-tetrayl)tetrabenzonitrile
    • 4,4',4'',4'''-(1,1,2,2-Ethenetetrayl)tetrakisbenzonitrile
    • 4-[1,2,2-Tris(4-cyanophenyl)ethenyl]benzonitrile
    • 4,4′,4′′,4′′′-(1,2-Ethenediylidene)tetrakis[benzonitrile] (ACI)
    • Tetra(4-cyanophenyl)ethylene
    • Tetrakis(4-cyanophenyl)ethylene
    • CS-0110463
    • SCHEMBL21783612
    • BS-45523
    • 79802-71-4
    • F74181
    • 4,4,4,4-(ethene-1,1,2,2-tetrayl)tetrabenzonitrile
    • YSZC161
    • Inchi: 1S/C30H16N4/c31-17-21-1-9-25(10-2-21)29(26-11-3-22(18-32)4-12-26)30(27-13-5-23(19-33)6-14-27)28-15-7-24(20-34)8-16-28/h1-16H
    • InChI Key: MKUUESUDECITIV-UHFFFAOYSA-N
    • SMILES: N#CC1C=CC(/C(=C(\C2C=CC(C#N)=CC=2)/C2C=CC(C#N)=CC=2)/C2C=CC(C#N)=CC=2)=CC=1

Computed Properties

  • Exact Mass: 432.137497g/mol
  • Surface Charge: 0
  • XLogP3: 6.8
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Rotatable Bond Count: 4
  • Monoisotopic Mass: 432.137497g/mol
  • Monoisotopic Mass: 432.137497g/mol
  • Topological Polar Surface Area: 95.2Ų
  • Heavy Atom Count: 34
  • Complexity: 769
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1

Experimental Properties

4-[1,2,2-Tris(4-cyanophenyl)ethenyl]benzonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1181103-100mg
Tetrakis(4-cyanophenyl)ethylene
79802-71-4 97%
100mg
¥79.00 2024-07-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X83765-100mg
4,4',4'',4'''-(ethene-1,1,2,2-tetrayl)tetrabenzonitrile
79802-71-4 98%
100mg
¥198.0 2023-09-05
eNovation Chemicals LLC
Y1262000-5g
tetrakis(4-cyanophenyl)ethylene
79802-71-4 97%
5g
$275 2024-06-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X83765-500mg
4,4',4'',4'''-(ethene-1,1,2,2-tetrayl)tetrabenzonitrile
79802-71-4 98%
500mg
¥668.0 2023-09-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1181103-5g
Tetrakis(4-cyanophenyl)ethylene
79802-71-4 97%
5g
¥2646.00 2024-07-28
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
E304660-500mg
4-[1,2,2-Tris(4-cyanophenyl)ethenyl]benzonitrile
79802-71-4 98%
500mg
¥508.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
E304660-100mg
4-[1,2,2-Tris(4-cyanophenyl)ethenyl]benzonitrile
79802-71-4 98%
100mg
¥127.90 2023-09-03
Aaron
AR01LNVI-250mg
Tetrakis(4-cyanophenyl)ethylene
79802-71-4 97%
250mg
$16.00 2025-02-11
Aaron
AR01LNVI-100mg
Tetrakis(4-cyanophenyl)ethylene
79802-71-4 97%
100mg
$8.00 2025-02-11
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
E304660-250mg
4-[1,2,2-Tris(4-cyanophenyl)ethenyl]benzonitrile
79802-71-4 98%
250mg
¥210.90 2023-09-03

4-[1,2,2-Tris(4-cyanophenyl)ethenyl]benzonitrile Production Method

Synthetic Routes 1

Reaction Conditions
1.1 Solvents: Dimethylformamide ;  24 h, reflux
1.2 Reagents: Ethylenediamine ;  1 h, 25 °C
Reference
From a supramolecular tetranitrile to a porous covalent triazine-based framework with high gas uptake capacities
Bhunia, Asamanjoy; et al, Chemical Communications (Cambridge, 2013, 49(38), 3961-3963

Synthetic Routes 2

Reaction Conditions
1.1 Reagents: Bromine Solvents: Acetic acid ,  Dichloromethane ;  20 min, 0 °C; 0 °C → 50 °C; 30 min, 50 °C
2.1 Reagents: Sodium carbonate Catalysts: Palladium diacetate Solvents: Dimethylacetamide ;  12 h, 120 °C
Reference
Fluorescent Supramolecular Organic Frameworks Constructed by Amidinium-Carboxylate Salt Bridges
Jiang, Hongqin; et al, Chemistry - A European Journal, 2021, 27(60), 15006-15012

Synthetic Routes 3

Reaction Conditions
1.1 Reagents: Zinc ,  Titanium tetrachloride Solvents: Tetrahydrofuran
2.1 Reagents: Bromine
3.1 Solvents: Dimethylformamide
Reference
AIE-active electrochromic materials based on tetraphenylethylene cored benzoates with high optical contrast and coloration efficiency
Huang, Zhen-jie; et al, Solar Energy Materials & Solar Cells, 2020, 206,

Synthetic Routes 4

Reaction Conditions
1.1 Reagents: Zinc Solvents: Tetrahydrofuran ;  -25 °C; 1 h, -25 °C; overnight, -25 °C → reflux; reflux → rt
1.2 Reagents: Potassium carbonate Solvents: Water ;  rt
2.1 Reagents: Bromine Catalysts: Sulfuric acid Solvents: Acetic acid ,  Dichloromethane ;  cooled; 40 min, 50 °C
2.2 Reagents: Water ,  Sodium thiosulfate
3.1 Solvents: Dimethylformamide ;  rt → reflux; 48 h, reflux; < 90 °C
3.2 Reagents: Ethylenediamine Solvents: Water ;  0.5 h, 100 °C
Reference
Synthesis and electrochromic properties of benzonitriles with various chemical structures
Lin, Xin-cen; et al, Dyes and Pigments, 2019, 171,

Synthetic Routes 5

Reaction Conditions
1.1 Catalysts: Tetrakis(triphenylphosphine)platinum Solvents: Toluene ;  rt; 4 d, 110 °C
1.2 Reagents: Hexane ;  30 min, 0 °C
2.1 Reagents: Cesium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ,  Water ;  rt; 48 h, 70 °C
Reference
Divergent and Stereoselective Synthesis of Tetraarylethylenes from Vinylboronates
Zhang, Minghao; et al, Angewandte Chemie, 2020, 59(45), 20090-20098

Synthetic Routes 6

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide ,  4-Aza-1-azoniabicyclo[2.2.2]octane, 1-amino-, iodide, hydriodide (1:1:1) Solvents: Tetrahydrofuran ;  5 min, rt
1.2 5 min, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water
Reference
Momentary click nitrile synthesis enabled by an aminoazanium reagent
Xu, Liangxuan; et al, Organic Chemistry Frontiers, 2022, 9(13), 3420-3427

Synthetic Routes 7

Reaction Conditions
1.1 Solvents: Dimethylformamide ;  60 h, reflux
1.2 Reagents: Ethylenediamine Solvents: Water ;  1 h, 100 °C
Reference
A Flexible Microporous Hydrogen-Bonded Organic Framework for Gas Sorption and Separation
Wang, Hailong; et al, Journal of the American Chemical Society, 2015, 137(31), 9963-9970

Synthetic Routes 8

Reaction Conditions
1.1 Reagents: Sodium carbonate Catalysts: Palladium diacetate Solvents: Dimethylacetamide ;  12 h, 120 °C
Reference
Fluorescent Supramolecular Organic Frameworks Constructed by Amidinium-Carboxylate Salt Bridges
Jiang, Hongqin; et al, Chemistry - A European Journal, 2021, 27(60), 15006-15012

Synthetic Routes 9

Reaction Conditions
1.1 Reagents: Bromine ;  5 d, rt
2.1 Reagents: Ethylenediamine Solvents: Dimethylformamide ,  Water ;  3 d, 110 °C; rt; 3 h, 90 °C
Reference
Chiral Supramolecular Multiblock Copolymerization Accompanying Chirality Transfer in Heterostructures via Living Chain Growth
Oh, Jeong Sang; et al, Angewandte Chemie, 2023, 62(25),

Synthetic Routes 10

Reaction Conditions
1.1 Reagents: Bromine Solvents: Acetic acid ;  10 min, 0 °C
1.2 Solvents: Dichloromethane ;  30 min, 50 °C
2.1 Solvents: Dimethylformamide ;  60 h, reflux
2.2 Reagents: Ethylenediamine Solvents: Water ;  1 h, 100 °C
Reference
Highly Efficient Aggregation-Induced Enhanced Electrochemiluminescence of Cyanophenyl-Functionalized Tetraphenylethene and Its Application in Biothiols Analysis
Wang, Xiaofei; et al, Analytical Chemistry (Washington, 2022, 94(13), 5441-5449

Synthetic Routes 11

Reaction Conditions
1.1 Solvents: Dimethylformamide ;  20 d, reflux; reflux → 60 °C
1.2 Reagents: Ammonia Solvents: Water ;  2 h, 60 °C
Reference
(4,5,8)-Connected Cationic Coordination Polymer Material as Explosive Chemosensor Based on the in Situ Generated AIE Tetrazolyl-Tetraphenylethylene Derivative
Gu, Pengfei; et al, Inorganic Chemistry, 2021, 60(17), 13359-13365

Synthetic Routes 12

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Tetrahydrofuran ,  Hexane ;  -78 °C
1.2 Solvents: Diethyl ether ;  4 h, -78 °C; -78 °C → rt; 2 h, rt; rt → -78 °C
1.3 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  -78 °C; 2 h, rt
2.1 Catalysts: Tetrakis(triphenylphosphine)platinum Solvents: Toluene ;  rt; 4 d, 110 °C
2.2 Reagents: Hexane ;  30 min, 0 °C
3.1 Reagents: Cesium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ,  Water ;  rt; 48 h, 70 °C
Reference
Divergent and Stereoselective Synthesis of Tetraarylethylenes from Vinylboronates
Zhang, Minghao; et al, Angewandte Chemie, 2020, 59(45), 20090-20098

Synthetic Routes 13

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ,  Water ;  rt; 48 h, 70 °C
Reference
Divergent and Stereoselective Synthesis of Tetraarylethylenes from Vinylboronates
Zhang, Minghao; et al, Angewandte Chemie, 2020, 59(45), 20090-20098

Synthetic Routes 14

Reaction Conditions
1.1 Reagents: N,N-Dimethylethylenediamine ,  Potassium iodide Catalysts: Cuprous iodide Solvents: Toluene ;  2 d, 110 °C
Reference
Turn-On Fluorescence in Tetraphenylethylene-Based Metal-Organic Frameworks: An Alternative to Aggregation-Induced Emission
Shustova, Natalia B.; et al, Journal of the American Chemical Society, 2011, 133(50), 20126-20129

4-[1,2,2-Tris(4-cyanophenyl)ethenyl]benzonitrile Raw materials

4-[1,2,2-Tris(4-cyanophenyl)ethenyl]benzonitrile Preparation Products

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